molecular formula C10H10N2O2S B1166182 hemoglobin Sendagi CAS No. 105843-53-6

hemoglobin Sendagi

Cat. No.: B1166182
CAS No.: 105843-53-6
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Description

Hemoglobin Sendagi is a naturally occurring, unstable human hemoglobin variant that serves as a critical tool for researching protein structure-function relationships, particularly within the beta-chain heme pocket. This variant is characterized by a single amino acid substitution at the CD1 position of the beta-globin chain, where phenylalanine is replaced by valine (HBB: c.127T>G, p.Phe42Val) . This position is one of the critical residues for stabilizing the heme group within the globin chain. The mutation disrupts the hydrophobic environment of the heme pocket, leading to molecular instability, which can be demonstrated by decreased stability in heat and isopropanol precipitation tests . For researchers, this compound provides a valuable model for elucidating the specific role of the phenylalanine at beta CD1. Functional studies on hemolysates containing this variant have shown that it possesses a lowered oxygen affinity while maintaining a normal response to the allosteric effector 2,3-diphosphoglycerate (2,3-DPG) . The abnormal beta-chain does not separate from the normal beta-chain by standard electrophoresis, but it can be clearly identified and separated using reverse-phase high-performance liquid chromatography (RP-HPLC), where the mutant chain elutes ahead of the normal beta-chain . The study of this unstable hemoglobin provides key insights into the molecular mechanisms of congenital hemolytic anemia and is essential for research focused on hemoglobin stability, oxygen affinity, and the pathophysiological consequences of heme pocket disruptions . This product is designated "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

105843-53-6

Molecular Formula

C10H10N2O2S

Synonyms

hemoglobin Sendagi

Origin of Product

United States

Molecular Genetics of Hemoglobin Sendagi

HBB Gene Locus and Nucleotide Mutation (HBB: c.127T>G)

Hemoglobin Sendagi arises from a point mutation within the β-globin gene (HBB), which is located on the short arm of human chromosome 11. archivesofmedicalscience.com The specific mutation is a transversion at nucleotide position 127 of the coding sequence, where a thymine (B56734) (T) is replaced by a guanine (B1146940) (G). uio.noresearchgate.netresearchgate.netnih.govclinicalgenome.org This is formally denoted as HBB: c.127T>G. uio.noresearchgate.netresearchgate.netnih.govclinicalgenome.org This single nucleotide alteration is the fundamental genetic event that leads to the production of the abnormal hemoglobin variant.

Codon 42 (CD1) and the Phenylalanine to Valine Substitution (β42 Phe→Val; p.Phe43Val)

The c.127T>G mutation occurs within the 42nd codon of the HBB gene. uio.noresearchgate.netnih.gov This codon, also designated as CD1 of the β-chain, normally encodes the amino acid phenylalanine. uio.noresearchgate.netnih.gov The substitution of thymine with guanine at this position alters the codon, causing it to instead code for the amino acid valine. nih.govscispace.com

This results in a missense mutation where phenylalanine at position 42 of the β-globin polypeptide chain is replaced by valine. nih.gov This amino acid substitution is denoted as β42 Phe→Val or p.Phe43Val. uio.noresearchgate.netncgm.go.jp The phenylalanine at this position is a critical amino acid residue located in the heme pocket, and its replacement with valine disrupts the normal structure and function of the hemoglobin molecule, leading to its instability. researchgate.netnih.gov

Table 1: Summary of the Genetic and Protein Alteration in this compound

FeatureDescription
Gene HBB (β-globin)
Chromosomal Locus Chromosome 11
Nucleotide Mutation c.127T>G uio.noresearchgate.netresearchgate.netnih.govclinicalgenome.org
Affected Codon 42 (CD1) uio.noresearchgate.netnih.gov
Amino Acid Change Phenylalanine to Valine (Phe→Val) nih.gov
Protein Notation p.Phe43Val uio.noncgm.go.jp
Consequence Production of an unstable hemoglobin variant nih.gov

Genetic Nomenclature and Database Annotation (e.g., HbVar ID 316)

To standardize the reporting and tracking of hemoglobin variants, specific nomenclature and database annotations are used. This compound is cataloged in the HbVar database, a comprehensive database of human hemoglobin variants and thalassemias, under the identifier HbVar ID 316. psu.edu This database entry provides a reference for the specific genetic and protein changes associated with this variant. The mutation is also recorded in other genetic databases, such as ClinVar and OMIM, ensuring consistent identification across different platforms. dnai.orgnih.gov

Table 2: Database and Nomenclature Details for this compound

Database/NomenclatureIdentifier
Common Name This compound
HbVar ID 316 psu.edu
HGVS Nucleotide HBB:c.127T>G uio.noresearchgate.netresearchgate.netnih.govclinicalgenome.org
HGVS Protein p.Phe43Val uio.noncgm.go.jp
Alternate Protein β42(CD1)Phe→Val uio.noresearchgate.netnih.gov

Consideration of De Novo Mutational Events in Research Lineages

While many genetic conditions are inherited from a parent, some arise from new, or de novo, mutations that occur in the germ cells (egg or sperm) of a parent or in the fertilized egg itself. In the initial report of this compound, the variant was discovered in a Japanese male and his daughter, indicating familial inheritance in that specific case. nih.govscispace.com However, the broader context of unstable hemoglobin variants includes the occurrence of de novo mutations. uio.no Research into other hemoglobin variants at the same β42 position, such as Hemoglobin Hammersmith, has documented instances of de novo mutations. researchgate.net Therefore, while the first reported cases of this compound were familial, it is plausible that this variant could also arise as a de novo mutational event in other individuals. The study of new cases is necessary to determine the frequency of de novo versus inherited occurrences for this specific hemoglobinopathy.

Structural Biology and Molecular Pathogenesis of Hemoglobin Sendagi

Primary Amino Acid Sequence Alteration in the Beta-Globin Chain

Hemoglobin is a tetrameric protein, meaning it is composed of four subunit chains. senecalearning.commun.cawikipedia.org In adults, this typically consists of two alpha (α) and two beta (β) globin chains. wikipedia.orguniprot.org The genetic information for the beta-globin chain is encoded in the HBB gene. wikipedia.org

The defining characteristic of Hemoglobin Sendagi is a point mutation in the HBB gene. nih.govithanet.eu This mutation leads to a single amino acid substitution in the beta-globin chain. Specifically, at position 42, the amino acid phenylalanine is replaced by valine. researchgate.netnih.govjst.go.jp This position is also known as CD1, referring to its location in the segment between the C and D helices of the beta-globin protein. researchgate.netnih.gov The notation for this specific variant is Hb Sendagi [β42(CD1)Phe→Val]. researchgate.netuio.no

This alteration from a large, aromatic amino acid (phenylalanine) to a smaller, nonpolar one (valine) has significant consequences for the structure and stability of the hemoglobin molecule. researchgate.net

Quaternary Structure Dynamics and Heme Pocket Interactions

The quaternary structure of hemoglobin, which is the arrangement of its four subunits, is crucial for its cooperative oxygen-binding function. senecalearning.comsavemyexams.comutah.edu The alteration in the beta-globin subunit of this compound has a cascading effect on the entire tetramer.

Role of Phenylalanine β42 (CD1) in Proximal Heme Environment Stabilization

The phenylalanine residue at the β42(CD1) position plays a vital role in maintaining the stability of the proximal heme environment. researchgate.netjst.go.jpashpublications.org It contributes to the hydrophobic (water-repelling) nature of the heme pocket, which is essential for protecting the iron atom within the heme from oxidation and for facilitating the reversible binding of oxygen. researchgate.nettandfonline.com The presence of this bulky amino acid helps to securely anchor the heme group. researchgate.net

Conformational Changes Induced by Valine Substitution (e.g., creation of a solvent-accessible cavity)

The substitution of phenylalanine with the smaller valine residue at position β42 results in the formation of a solvent-accessible cavity within the heme pocket. researchgate.net This structural change has been observed in other hemoglobin variants with substitutions at the same position, such as Hb Warsaw, which is structurally identical to Hb Sendagi. ithanet.euresearchgate.net This cavity allows water molecules to enter a normally hydrophobic region, which can lead to increased oxidation of the heme iron and further destabilize the molecule. researchgate.net The tilting of the heme group and the associated proximal histidine residue, which connects the heme to the globin chain, can also occur, contributing to the altered function and instability of the hemoglobin. researchgate.net

Molecular Stability Characteristics

A key feature of this compound is its reduced molecular stability compared to normal Hemoglobin A. researchgate.netnih.gov This instability is the direct cause of the hemolytic anemia observed in individuals with this variant. researchgate.net

Thermal Stability Profiles

This compound exhibits decreased stability when subjected to heat. researchgate.netnih.govjst.go.jp In laboratory tests, the variant precipitates more readily than normal hemoglobin when warmed. researchgate.nettandfonline.com This thermal instability is a hallmark of many unstable hemoglobin variants and is a direct consequence of the weakened structural integrity caused by the amino acid substitution. Similarly, this compound shows increased precipitation in the isopropanol (B130326) stability test, further confirming its unstable nature. researchgate.netnih.gov

Comparison of Hemoglobin Variants with Substitutions at β42(CD1)
Hemoglobin VariantAmino Acid SubstitutionObserved StabilityOxygen Affinity
This compoundβ42 Phe → ValUnstable, decreased thermal stability researchgate.netnih.govLowered researchgate.netnih.gov
Hemoglobin Hammersmithβ42 Phe → SerUnstable researchgate.netashpublications.orgLowered researchgate.net
Hemoglobin Louisvilleβ42 Phe → LeuUnstable, less severe than Hammersmith researchgate.netnih.govLowered researchgate.netnih.gov
Hemoglobin Little Veniceβ42 Phe → CysUnstable ashpublications.orgNo evidence of altered affinity ashpublications.org
Hemoglobin Osloβ42 Phe → IleUnstable researchgate.netDecreased researchgate.net

Chemical Denaturation Responses (e.g., Isopropanol Precipitation Test)

This compound is characterized by its molecular instability, a feature that can be elucidated through various chemical denaturation tests. researchgate.netscispace.com The isopropanol precipitation test, in particular, serves as a key diagnostic tool for identifying such unstable hemoglobin variants. researchgate.nettandfonline.comwordpress.com This test assesses the stability of the hemoglobin molecule in the presence of a solvent like isopropanol, which disrupts the internal hydrophobic interactions that are crucial for maintaining the protein's tertiary structure. For unstable variants like this compound, this disruption leads to a more rapid precipitation out of solution compared to the stable Hemoglobin A.

Research findings have consistently demonstrated that this compound exhibits decreased stability in the isopropanol precipitation test. researchgate.netjst.go.jp When subjected to this test, a precipitate is formed, indicating the instability of the variant. researchgate.net This instability is a direct consequence of the amino acid substitution at position β42 (CD1), where phenylalanine is replaced by valine. researchgate.netscispace.com The phenylalanine at this position is a critical residue within the heme pocket, and its substitution disrupts the normal stabilizing contacts with the heme group. researchgate.netashpublications.org This structural alteration makes the hemoglobin molecule more susceptible to denaturation.

In addition to the isopropanol precipitation test, this compound also shows decreased stability upon heat denaturation. researchgate.netjst.go.jp It has also been observed to oxidize faster than Hemoglobin A. jst.go.jp While specific quantitative data on the precipitation times for this compound in the isopropanol test are not extensively detailed in the available literature, the qualitative results are consistently positive, confirming its unstable nature. researchgate.netscispace.comjst.go.jp

Table 1: Chemical Denaturation Responses of this compound

Test Observation Implication
Isopropanol Precipitation Test Positive (Precipitate forms) researchgate.netashpublications.orgimperial.ac.uk Decreased molecular stability

| Heat Stability Test | Positive (Precipitates upon heating) researchgate.netashpublications.orgimperial.ac.uk | Decreased molecular stability |

Comparative Structural Analysis with Isocodon Hemoglobin Variants (e.g., Hemoglobin Hammersmith, Hemoglobin Louisville, Hemoglobin Oslo, Hemoglobin Little Venice)

The substitution at the β42 (CD1) position in this compound (Phenylalanine → Valine) is one of several known mutations at this critical site, each giving rise to a distinct, unstable hemoglobin variant. researchgate.netashpublications.orgresearchgate.net A comparative analysis with its isocodon variants—Hemoglobin Hammersmith (β42 Phe→Ser), Hemoglobin Louisville (β42 Phe→Leu), Hemoglobin Oslo (β42 Phe→Ile), and Hemoglobin Little Venice (β42 Phe→Cys)—provides valuable insights into the structure-function relationship of the β-globin chain and the molecular pathogenesis of associated hemolytic anemias. researchgate.netashpublications.orgresearchgate.netnih.govnih.gov

The native phenylalanine at β42 is a nonpolar aromatic amino acid that plays a crucial role in stabilizing the heme group within its pocket through hydrophobic interactions. researchgate.netashpublications.org The substitution of this residue with other amino acids disrupts these interactions to varying degrees, leading to different levels of instability.

Hemoglobin Hammersmith (β42 Phe→Ser): The replacement of the nonpolar phenylalanine with a polar serine residue in Hemoglobin Hammersmith has the most severe consequences among these variants. nih.gov The introduction of a polar hydroxyl group into the hydrophobic heme pocket is highly destabilizing, leading to significant molecular instability and often a severe clinical phenotype. nih.govjumedicine.com

Hemoglobin Louisville (β42 Phe→Leu): In Hemoglobin Louisville, phenylalanine is replaced by leucine (B10760876), another nonpolar amino acid. nih.gov While leucine is nonpolar, its branched side chain is smaller and has a different shape compared to the phenyl ring of phenylalanine. This results in a less optimal fit within the heme pocket, leading to instability, although generally less severe than that observed in Hemoglobin Hammersmith. nih.govtandfonline.com

Hemoglobin Oslo (β42 Phe→Ile): The substitution with isoleucine in Hemoglobin Oslo, another nonpolar amino acid, also leads to instability. Three-dimensional modeling suggests that the isoleucine at this position creates weaker interactions with the distal histidine and the heme group itself, contributing to altered stability and decreased oxygen affinity. nih.govresearchgate.netuio.no

Hemoglobin Little Venice (β42 Phe→Cys): The replacement of phenylalanine with cysteine in Hemoglobin Little Venice introduces a sulfhydryl group into the heme pocket. ashpublications.orgresearchgate.net This substitution removes a key contact with the heme group, creating a gap and resulting in an unstable molecule. ashpublications.orgresearchgate.net

In comparison, the valine substitution in This compound also disrupts the hydrophobic packing around the heme group. Although valine is nonpolar, like leucine and isoleucine, its smaller size compared to phenylalanine leads to a loss of some of the stabilizing van der Waals interactions, resulting in an unstable hemoglobin. researchgate.nettandfonline.com The clinical severity of these variants often correlates with the degree of structural disruption, with the polar substitution in Hemoglobin Hammersmith causing the most significant instability. researchgate.net

Table 2: Comparative Analysis of Isocodon Hemoglobin Variants at β42 (CD1)

Hemoglobin Variant Amino Acid Substitution Nature of Substituted Amino Acid Structural Consequence
This compound Phenylalanine → Valine researchgate.net Nonpolar Disruption of hydrophobic packing in the heme pocket. researchgate.nettandfonline.com
Hemoglobin Hammersmith Phenylalanine → Serine nih.gov Polar Introduction of a polar group into the hydrophobic heme pocket, causing significant instability. nih.govjumedicine.com
Hemoglobin Louisville Phenylalanine → Leucine nih.gov Nonpolar Suboptimal fit in the heme pocket due to a smaller, differently shaped side chain. nih.govtandfonline.com
Hemoglobin Oslo Phenylalanine → Isoleucine nih.govuio.no Nonpolar Weaker interactions with the distal histidine and the heme group. nih.govresearchgate.netuio.no

| Hemoglobin Little Venice | Phenylalanine → Cysteine ashpublications.orgresearchgate.net | Polar Thiol | Removal of a heme contact, creating a gap in the heme pocket. ashpublications.orgresearchgate.net |

Functional Characterization of Hemoglobin Sendagi

Hemoglobin Precipitation and Aggregation Mechanisms

A defining characteristic of Hemoglobin Sendagi is its instability, which leads to its precipitation within red blood cells. researchgate.netnih.gov This instability is a direct consequence of the substitution of the bulky, nonpolar phenylalanine residue with the smaller valine residue in the heme pocket. The phenylalanine at position β42 normally forms important hydrophobic interactions that stabilize the heme group within the globin chain. The substitution with valine weakens these interactions, leading to a less stable molecular structure. This inherent instability makes this compound prone to denaturation, especially under conditions of oxidative stress or increased temperature. The denatured hemoglobin molecules then aggregate to form intracellular inclusions known as Heinz bodies. mdpi.com The formation of Heinz bodies is a key pathological feature associated with unstable hemoglobin variants. researchgate.netmdpi.com

Methemoglobin Formation Tendencies

This compound has an increased tendency to undergo oxidation of its heme iron from the ferrous (Fe²⁺) state to the ferric (Fe³⁺) state, forming methemoglobin. researchgate.net Methemoglobin is incapable of binding and transporting oxygen. classicalhematology.com The instability within the heme pocket caused by the β42 Phe→Val substitution is thought to facilitate the access of oxidizing agents to the heme iron, thereby increasing the rate of autoxidation. The accumulation of methemoglobin contributes to a functional anemia, as a portion of the hemoglobin is rendered non-functional for oxygen transport. researchgate.net

Molecular-Level Implications for Erythroid Integrity and Survival

The functional abnormalities of this compound have significant consequences for the integrity and survival of red blood cells (erythrocytes). The precipitation of unstable this compound into Heinz bodies alters the mechanical properties of the red blood cell membrane, making the cells more rigid and less deformable. mdpi.com These rigid cells are less able to navigate the narrow capillaries of the microcirculation and are particularly susceptible to being trapped and destroyed by macrophages in the spleen. mdpi.com

Furthermore, the Heinz bodies can attach to the inner surface of the red blood cell membrane, leading to membrane damage and increased permeability. nih.gov This can disrupt the normal ion balance of the cell and contribute to premature destruction. The combination of these factors leads to a shortened red blood cell lifespan and chronic extravascular hemolysis, which is the underlying cause of the moderate hemolytic anemia observed in individuals with this compound. researchgate.netnih.gov The continuous cycle of red blood cell destruction also stimulates an increase in red blood cell production (erythropoiesis) by the bone marrow, which is often insufficient to fully compensate for the shortened cell survival. nih.gov

Diagnostic Methodologies and Research Tools for Hemoglobin Sendagi

Chromatographic Techniques

Chromatography, a laboratory technique for the separation of a mixture, is central to the investigation of Hb Sendagi. Different chromatographic methods offer varying levels of success in isolating and quantifying this specific variant.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of hemoglobin variants and thalassemias. sprintdiagnostics.in This technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). sprintdiagnostics.in For hemoglobin analysis, HPLC can be used to separate and quantify different hemoglobin fractions, such as HbA, HbA2, and HbF. ijnmr.net In the context of globin chain analysis, reverse-phase HPLC (RP-HPLC) is particularly crucial. This method separates individual globin chains based on their hydrophobicity, allowing for the detection of abnormalities in the protein structure. nih.govnih.gov The precise identification and quantification of globin chains are vital for diagnosing β-hemoglobinopathies, including those caused by variants like Hb Sendagi. nih.gov

Reverse-Phase HPLC (RP-HPLC) is the definitive chromatographic method for identifying Hemoglobin Sendagi. researchgate.netscispace.com While the intact hemoglobin molecule may not separate from normal Hemoglobin A (HbA), analysis of the individual globin chains reveals the abnormality. The substitution of the nonpolar amino acid phenylalanine with another nonpolar but less hydrophobic amino acid, valine, at position β42 alters the properties of the beta-globin chain. researchgate.netscispace.com

In RP-HPLC, which separates proteins based on hydrophobicity, the abnormal β-Sendagi chain (referred to as βX) exhibits distinct elution behavior. psu.edu It emerges from the column ahead of the normal βA-chain, indicating it is less hydrophobic. scispace.compsu.edu This early elution is a key diagnostic marker for Hb Sendagi. researchgate.net Research findings indicate that this method can also be used to estimate the quantity of the variant in heterozygotes, which has been reported to be between 42-45%. psu.edu

Table 1: Elution Characteristics of Globin Chains in Reverse-Phase HPLC

Globin ChainVariantElution Pattern Relative to Normal ChainBasis for Separation
Beta (β)This compound (β-Sendagi) Elutes ahead of the normal βA-chainDecreased hydrophobicity
Beta (β)Normal (βA)Standard elution timeNormal hydrophobicity
Alpha (α)Normal (αA)Elutes separately from beta chainsDifferent primary structure and hydrophobicity

Reverse-Phase HPLC for Abnormal Beta-Chain Elution Characteristics

Electrophoretic Techniques

Electrophoresis separates proteins based on their migration in an electric field. While it is a foundational technique in hemoglobinopathy screening, its effectiveness varies greatly depending on the specific methodology and the nature of the hemoglobin variant.

The limitations of these conventional methods are well-documented and include:

Wide Protein Bands: The resolution can be poor, causing bands to be wide and indistinct. nih.gov

Co-migration: Many different hemoglobin variants can migrate to the same position, making definitive identification impossible without supplementary tests. researchgate.net

Inaccurate Quantification: Densitometry of electrophoretic bands is often inaccurate, especially for minor hemoglobin fractions. nih.gov

Due to these limitations, Hb Sendagi is considered a "silent" variant on conventional electrophoresis.

Capillary electrophoresis (CE) represents a significant technological advancement over traditional gel electrophoresis and has proven effective in identifying this compound. researchgate.netnih.gov CE is an automated technique that performs separations in a narrow silica (B1680970) capillary, offering very high resolution and precise quantification. medigroupasia.comsebia.com Hemoglobins (B146990) are separated based on their electrophoretic mobility and the electroosmotic flow within the capillary. sebia.com

The high resolving power of CE allows for the detection of subtle structural changes that may be missed by other methods. sebia.com In cases of Hb Sendagi, CE has successfully enabled the identification of the variant, which may appear as a distinct peak or an abnormal pattern in the electrophoregram. researchgate.netnih.gov This technique is recognized for its ability to provide accurate relative quantification of individual hemoglobin fractions and to presumptively identify a wide range of variants, making it a powerful tool for both initial screening and detailed investigation of complex hemoglobinopathies. medigroupasia.comnih.gov

Table 2: Comparison of Diagnostic Techniques for this compound

TechniquePrinciple of SeparationAbility to Separate Hb Sendagi from HbAKey Findings/Limitations
Reverse-Phase HPLC HydrophobicityYes (Globin Chain Analysis)Abnormal β-chain elutes before normal β-chain. scispace.compsu.edu
Cation/Anion Exchange HPLC Net Electrical ChargeNoNeutral amino acid substitution does not alter charge. psu.edu
Cellulose (B213188) Acetate (B1210297)/Agarose (B213101) Gel Electrophoresis Net Electrical ChargeNoCo-migrates with HbA; a "silent" variant. researchgate.netpsu.edu
Capillary Electrophoresis (CE) Electrophoretic Mobility & Electroosmotic FlowYes High-resolution method enables variant identification. researchgate.netnih.gov

Isoelectric Focusing Applications in Hemoglobin Variant Characterization

Isoelectric focusing (IEF) is a high-resolution electrophoretic technique used to separate proteins based on their isoelectric point (pI). For hemoglobin variants, IEF on polyacrylamide or agarose gels is a sensitive method for screening and characterization. nih.govresearchgate.net While standard hemoglobin electrophoresis on cellulose acetate at pH 8.6 may not distinguish this compound from the normal Hemoglobin A (HbA), IEF can sometimes provide better resolution. nih.govscispace.com In the case of this compound, however, it often does not separate from HbA, though some studies report it moves to a position between Hemoglobin A and Hemoglobin F. scispace.comresearchgate.net This variability underscores the need for more definitive techniques for its identification. The primary utility of IEF in the context of this compound is often as a screening tool that, when showing a normal or ambiguous pattern in the presence of clinical symptoms like hemolytic anemia, prompts further, more specific testing. nih.govresearchgate.net

Molecular Genetic Techniques for Definitive Characterization

The definitive diagnosis of this compound relies on identifying the specific mutation in the beta-globin (HBB) gene.

Polymerase Chain Reaction (PCR) Based Methodologies for HBB Gene Amplification

Polymerase Chain Reaction (PCR) is a foundational technique in the molecular diagnosis of hemoglobinopathies. nih.gov It is used to amplify specific regions of the HBB gene from a patient's DNA sample, which is typically extracted from whole blood. archivesofmedicalscience.comijasrm.com For this compound, primers are designed to flank exon 2 of the beta-globin gene, where the mutation is located. ithanet.eu The amplified DNA fragment provides a sufficient quantity of the target sequence for subsequent analysis, such as direct DNA sequencing. nih.govresearchgate.net Various PCR-based methods, including allele-specific PCR, can be designed for rapid detection of known mutations, but sequencing of the amplified product is the gold standard for confirmation. nih.govmdpi.com

Direct DNA Sequencing of the Beta-Globin Gene

Direct DNA sequencing, typically using the Sanger method, provides the ultimate confirmation of this compound. uw.edutestcatalog.org This technique determines the precise nucleotide sequence of the amplified HBB gene fragment. archivesofmedicalscience.com For this compound, sequencing reveals a single nucleotide substitution (a point mutation) in codon 42 of the beta-globin gene. researchgate.netithanet.eu Specifically, the thymine (B56734) (T) nucleotide is replaced by a guanine (B1146940) (G) nucleotide (c.127T>G). researchgate.netuio.no This transversion results in the substitution of the amino acid phenylalanine (Phe) with valine (Val) at position 42 of the beta-globin chain (β42 Phe→Val). nih.govithanet.eu This molecular confirmation is crucial for distinguishing this compound from other hemoglobin variants that may present with similar clinical or biochemical features. uw.eduarupconsult.com

In Silico Prediction Tools for Assessing Variant Deleterious Effects

In silico prediction tools are computational methods used to predict the potential impact of a genetic variant on protein function and structure. nih.govelifesciences.org For the this compound mutation (β42 Phe→Val), various algorithms can be employed to assess its predicted pathogenicity. Tools like SIFT (Sorting Intolerant From Tolerant), PolyPhen-2 (Polymorphism Phenotyping v2), and CADD (Combined Annotation Dependent Depletion) analyze factors such as amino acid conservation across species, the physicochemical properties of the amino acid change, and the structural context of the mutation. uio.noelifesciences.org The β42 position is located in a critical and highly conserved domain known as the heme pocket (CD1). researchgate.netuio.no Multiple in silico tools predict the Phe→Val substitution at this position to be deleterious or disease-causing. uio.no These predictions are supported by functional data showing that other substitutions at the same position, such as in Hb Hammersmith (Phe→Ser) and Hb Louisville (Phe→Leu), also result in unstable variants. researchgate.netuio.no

Table 1: In Silico Prediction for Beta-Globin Gene Variants at Codon 42

Prediction Tool Predicted Effect of β42(CD1) Substitution Rationale
SIFT Deleterious The amino acid at this position is highly conserved.
PolyPhen-2 Probably Damaging The substitution occurs in a critical functional domain (heme pocket) and involves a significant physicochemical change.
MutationTaster Disease Causing Predicts the variant to be damaging based on evolutionary conservation and effects on protein features.

| CADD | High score (pathogenic) | Integrates multiple annotations to provide a single measure of deleteriousness, with high scores indicating a higher likelihood of being pathogenic. |

Spectrophotometric and Gasometric Assays for Oxygen Equilibrium Studies

Oxygen equilibrium studies are essential for characterizing the functional consequences of a hemoglobin variant. These studies are typically performed on whole blood hemolysates using spectrophotometric or gasometric methods. discoveriesjournals.orgnih.gov Spectrophotometry measures the change in light absorbance as hemoglobin becomes oxygenated or deoxygenated, allowing for the determination of the oxygen-hemoglobin dissociation curve. discoveriesjournals.orgbmglabtech.com The key parameter derived from this curve is the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. discoveriesjournals.orgucsf.edu

Research findings consistently show that this compound exhibits altered oxygen binding properties. Specifically, it has a decreased affinity for oxygen, which is indicated by a "right-shifted" oxygen dissociation curve and an increased P50 value. nih.govresearchgate.net Despite this altered oxygen affinity, its response to the allosteric effector 2,3-diphosphoglycerate (2,3-DPG), which helps regulate oxygen release, is normal. nih.govresearchgate.net The heme-heme interaction, or cooperativity (indicated by the Hill coefficient, n), which allows for efficient oxygen uptake and release, is also typically within the normal range. researchgate.net

Table 2: Oxygen Equilibrium Data for this compound

Parameter Finding in this compound Normal Range/Value Implication
Oxygen Affinity Decreased Normal Impaired oxygen uptake, but potentially enhanced release to tissues.
P50 Value Increased 26-27 mmHg Confirms decreased oxygen affinity.
Bohr Effect Normal Normal pH-dependent regulation of oxygen affinity is intact.
2,3-DPG Response Normal Normal Regulation of oxygen affinity by this metabolite is unaffected. nih.govresearchgate.net

| Heme-Heme Cooperativity (Hill coefficient, n) | Normal | ~2.7-3.0 | The cooperative binding of oxygen molecules is maintained. |

Advanced Structural Elucidation Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, X-ray Crystallography)

Advanced techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide high-resolution, three-dimensional structural information about proteins. nih.govspringernature.com While specific X-ray crystallography or NMR studies dedicated solely to this compound are not widely reported in the literature, the structural consequences of the β42 Phe→Val substitution can be inferred from studies of other variants at the same position and general knowledge of hemoglobin structure. researchgate.netpsu.edu

The phenylalanine at the β42(CD1) position is a critical residue that wedges the heme group into its hydrophobic pocket. researchgate.netnih.gov Replacing the bulky, aromatic phenylalanine with the smaller, non-polar valine is predicted to create a cavity next to the heme group. researchgate.net This structural disruption can weaken the interaction between the globin chain and the heme, leading to the observed instability of the molecule and an increased tendency for the iron in the heme to oxidize, forming methemoglobin. researchgate.net Structural analysis of a related variant, Hb Warsaw (which was initially also named Hb Sendagi before being identified as β42 Phe→Val), showed that this substitution leads to a tilting of the heme group into the newly formed cavity. researchgate.net This conformational change likely alters the position of the proximal histidine and the Fe-Nε bond, which could explain the observed low oxygen affinity. researchgate.net NMR spectroscopy could further be applied to study the dynamics of the heme pocket and the allosteric transitions in this compound, providing insights into how the mutation affects its cooperative oxygen binding. nih.govnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Hemoglobin A
Hemoglobin F
Phenylalanine
Valine
2,3-diphosphoglycerate
Methemoglobin
Hemoglobin Hammersmith
Serine
Hemoglobin Louisville
Leucine (B10760876)
Hemoglobin Warsaw
Guanine
Thymine
Tris
EDTA
Agarose
Polyacrylamide

Computational and Bioinformatic Approaches

Computational and bioinformatic tools are indispensable for characterizing and understanding hemoglobin variants like this compound. They allow for detailed structural analysis and the development of predictive models for classification, complementing traditional laboratory methods.

Three-Dimensional Molecular Modeling and Simulation of this compound

This compound is an unstable hemoglobin variant resulting from a single amino acid substitution in the beta-globin chain. nih.govscispace.com Specifically, the phenylalanine at position β42 (CD1) is replaced by a valine. nih.govtandfonline.com This position is a critical amino acid residue located in the heme pocket, the part of the protein that holds the iron-containing heme group responsible for oxygen transport. nih.govresearchgate.net

Three-dimensional molecular modeling and simulation are powerful computational techniques used to visualize and analyze the structural consequences of such mutations. While a specific, publicly available 3D model exclusively for this compound is not detailed in the provided research, the principles of its modeling can be clearly elucidated based on the known structure of hemoglobin and the nature of the mutation.

Structural Impact of the Phe42Val Substitution:

The normal hemoglobin molecule is a tetramer composed of two alpha and two beta subunits, each containing a heme group. proteopedia.orgsavemyexams.com The stability and function of this complex rely on intricate interactions between amino acid residues. The phenylalanine at β42 is located at the CD1 helical segment and plays a crucial role in stabilizing the heme pocket. nih.govresearchgate.net

A three-dimensional model would illustrate that the substitution of phenylalanine with valine introduces significant structural perturbation.

Size and Interaction: Phenylalanine is a large, aromatic amino acid, while valine is smaller and non-aromatic. Molecular modeling would show that the bulkier phenylalanine residue normally forms stable hydrophobic interactions within the heme pocket. Replacing it with the smaller valine creates a void and weakens these critical interactions. researchgate.net

Heme Stability: The weakened interaction with the heme group can lead to increased molecular instability. researchgate.net This instability is a hallmark of this compound, which shows decreased stability in laboratory tests such as heat and isopropanol (B130326) precipitation. nih.govscispace.com

Oxygen Affinity: Computational simulations can predict changes in protein dynamics and function. For this compound, modeling would support the experimental findings of lowered oxygen affinity. nih.govresearchgate.net The altered geometry of the heme pocket affects how the heme group binds to oxygen.

Simulations of similar variants, such as Hb Oslo where the same β42 Phenylalanine is replaced by Isoleucine, have suggested that the substitution leads to weaker interactions with the distal histidine and the heme group itself, which contributes to instability and reduced oxygen affinity. researchgate.net this compound serves as another important model for understanding the structural and functional importance of the phenylalanine at the βCD1 position. nih.govresearchgate.net

Machine Learning Algorithms for Hemoglobin Variant Classification and Prediction

Machine learning (ML), a subset of artificial intelligence, offers powerful tools for the classification and prediction of hemoglobin variants based on laboratory data. ijml.org These algorithms can analyze complex datasets, such as those from complete blood counts (CBC) and high-performance liquid chromatography (HPLC), to identify patterns that distinguish different hemoglobinopathies. ijml.orgresearchgate.netajol.info While studies explicitly training ML models on this compound are not detailed, the established methodologies are directly applicable.

The general workflow involves training a classifier algorithm on a large dataset of known hemoglobin variants and then using the trained model to predict the type of variant in new, unknown samples. ijml.org Several ML algorithms have been compared for their effectiveness in this area.

Key Machine Learning Algorithms and Findings:

Decision Tree and Random Forest: These algorithms have demonstrated high performance in predicting hemoglobin variants. ijml.orgresearchgate.net In one study, both Decision Tree and Random Forest classifiers achieved a precision of 93.89%, a recall of 92.78%, and an F1-score of 93.33%, indicating a high degree of accuracy. ijml.orgresearchgate.net A Random Forest is an ensemble method that works by constructing multiple decision trees to improve classification accuracy. ijml.org

Support Vector Machine (SVM): In another comparative analysis, the SVM model showed superior classification accuracy. researchgate.netajol.info One study reported an accuracy of 94.7% for the SVM model, outperforming K-Nearest Neighbors (KNN), Decision Tree, Random Forest, and Naive Bayes classifiers. researchgate.netajol.info

K-Nearest Neighbors (KNN): This algorithm classifies a data point based on the majority class of its 'k' nearest neighbors in the feature space. ijml.orgajol.info It has shown good results, though often slightly lower than more complex models like Random Forest and SVM. ijml.org

These ML models can significantly reduce the workload of healthcare professionals and aid in timely and accurate diagnosis by interpreting complex data from diagnostic machines. researchgate.net For a rare variant like this compound, an ML model trained on a comprehensive dataset including various unstable hemoglobins could potentially flag it for further specific molecular analysis.

Table 1: Performance of Machine Learning Classifiers in Predicting Hemoglobin Variants This table presents a summary of findings from a study comparing various machine learning algorithms. The data is based on general hemoglobin variant classification and not specific to this compound.

ClassifierPrecision (%)Recall (%)F1-Score (%)
Decision Tree93.8992.7893.33
Random Forest93.8992.7893.33
K-Nearest Neighbor (KNN)92.2391.6791.95
Logistic Regression89.2387.3488.27
Multi-layer Perceptron85.2282.3483.76
Support Vector Classifier (SVC)66.6764.7865.71
Data sourced from a 2018 study on predicting Hb variants. ijml.orgresearchgate.net

Epidemiological and Population Genetic Research of Hemoglobin Sendagi

Documented Geographic Distribution and Reported Occurrences

Hemoglobin Sendagi was first identified in a Japanese male and his daughter. nih.govscispace.comtandfonline.com Subsequent research has documented its presence in other populations, indicating a wider, albeit still limited, geographic distribution.

Notably, cases have been reported in a Polish-American family and a Romanian family residing in Spain. researchgate.netresearchgate.netpsu.edu The identification in the Romanian family, specifically a mother and her son, highlights the role of migration in the dispersal of rare genetic variants. researchgate.netresearchgate.net

PopulationLocation of ReportReference
JapaneseJapan nih.govscispace.comtandfonline.com
Polish-AmericanNot specified psu.edu
RomanianSpain researchgate.netresearchgate.net

Patterns of Population Dispersion and Familial Inheritance in Research Cohorts

The inheritance pattern of this compound is consistent with an autosomal co-dominant trait, a common mode of inheritance for hemoglobin variants. dcp-3.org This is evidenced by its observation in successive generations within the same family.

The initial discovery in Japan involved a father and his daughter, demonstrating direct vertical transmission. nih.govscispace.com Similarly, the cases in the Romanian family involved a mother and her son. researchgate.netresearchgate.net The Polish-American family study also confirmed its presence across family members. psu.edu These instances of familial inheritance are crucial for understanding the genetic transmission of this variant. Research indicates that heterozygotes for this compound have been estimated to have 42-45% of the variant hemoglobin. psu.edu

Role of this compound in Broader Hemoglobinopathy Epidemiology

This compound is classified as an unstable hemoglobin variant. nih.gov Unstable hemoglobins (B146990) are a result of mutations in the globin genes that lead to the precipitation of hemoglobin molecules within red blood cells, which can cause hemolytic anemia. uio.no

The clinical presentation of this compound is often a moderate hemolytic anemia. nih.govscispace.com It is considered similar in its clinical picture to other unstable variants like Hemoglobin Hammersmith and Hemoglobin Louisville. researchgate.netresearchgate.net These variants, including this compound, often result from amino acid substitutions in critical regions of the hemoglobin molecule, such as the heme pocket. haematologica.orgnih.gov The study of such rare variants contributes to a deeper understanding of the structure-function relationship of hemoglobin and the pathophysiology of hemolytic anemias. nih.gov

Contribution to Global Hemoglobin Variant Databases and Surveillance Initiatives (e.g., HbVar)

Data on this compound is cataloged in global databases dedicated to hemoglobin variants, most notably the HbVar database. researchgate.netuio.nohaematologica.org These databases serve as critical resources for researchers and clinicians, providing comprehensive information on genetic mutations, biochemical properties, clinical effects, and ethnic occurrences of various hemoglobinopathies. researchgate.net

The inclusion of this compound in such databases facilitates its recognition and diagnosis worldwide. researchgate.net It allows for comparative analysis with other variants, such as Hemoglobin Oslo, Hemoglobin Hammersmith, and Hemoglobin Louisville, which share substitutions at the same amino acid position. researchgate.netuio.no This contributes to a broader understanding of the spectrum of mutations affecting hemoglobin function and stability. haematologica.orgnih.gov The HbVar database, for instance, records this compound with the mutation HBB:c.127T>G. ithanet.eu

Compound Name
This compound
Hemoglobin Hammersmith
Hemoglobin Louisville
Hemoglobin Oslo
Valine
Phenylalanine

Future Directions in Hemoglobin Sendagi Research

Refined Elucidation of Structure-Function Relationships

Hemoglobin Sendagi is defined by the substitution of phenylalanine with valine at the 42nd position of the β-globin chain, a critical residue located at the CD1 helix within the heme pocket. researchgate.netresearchgate.net This alteration from a large aromatic amino acid to a smaller, non-polar one disrupts key intramolecular contacts that stabilize the heme group. researchgate.net The primary consequence of this substitution is molecular instability, leading to the denaturation of the hemoglobin molecule and a subsequent reduction in the lifespan of red blood cells. researchgate.netresearchgate.net

Functionally, this structural change results in a decreased affinity for oxygen. researchgate.netresearchgate.net However, the allosteric response to 2,3-diphosphoglycerate (2,3-DPG), a key modulator of oxygen affinity, appears to remain normal. researchgate.netresearchgate.net

Future research will focus on a more granular understanding of these relationships. High-resolution crystallographic and spectroscopic studies can provide a more precise picture of the altered heme pocket environment. Comparing Hb Sendagi with other variants at the same β42 position, such as Hb Hammersmith (Phe→Ser) and Hb Louisville (Phe→Leu), offers a unique opportunity to dissect how different amino acid properties (size, polarity) at this specific locus differentially impact hemoglobin stability and function. researchgate.netresearchgate.net This comparative analysis is crucial for building a predictive understanding of genotype-phenotype correlations in unstable hemoglobins (B146990).

Table 1: Comparison of Hemoglobin Variants at the β42(CD1) Position

Hemoglobin Variant Amino Acid Substitution Key Consequence Oxygen Affinity
Hemoglobin A (Normal) Phenylalanine (Phe) Stable Heme Interaction Normal
This compound Phenylalanine → Valine Molecular Instability Decreased researchgate.netresearchgate.netuio.no
Hemoglobin Hammersmith Phenylalanine → Serine Molecular Instability Decreased researchgate.net
Hemoglobin Louisville Phenylalanine → Leucine (B10760876) Molecular Instability Decreased researchgate.netuio.no

| Hemoglobin Oslo | Phenylalanine → Isoleucine| Molecular Instability | Decreased uio.no |

Development of Novel Methodologies for Variant Characterization

The initial characterization of this compound presented a diagnostic challenge. It does not separate from normal Hemoglobin A (HbA) using standard electrophoretic techniques. researchgate.netresearchgate.net Its discovery and subsequent identification relied on a combination of methods. Stability tests, such as heat and isopropanol (B130326) precipitation, first indicated the presence of an unstable hemoglobin. researchgate.netresearchgate.net

The definitive separation of the abnormal β-Sendagi chain from the normal βA-chain was achieved using reverse-phase high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net More recently, capillary electrophoresis (CE) has emerged as a powerful tool for identifying and helping to quantify such variants, offering high resolution and rapid analysis times. researchgate.nettandfonline.com

Future advancements in this area will likely involve the refinement of mass spectrometry-based proteomic techniques for rapid and unambiguous identification of variants directly from blood samples. These methods can provide exact mass measurements and sequence information, bypassing the need for multiple, indirect assays. Furthermore, the development of more sensitive, high-throughput stability assays could aid in screening for new unstable variants and assessing the impact of potential therapeutic molecules.

Table 2: Methodologies for Characterization of this compound

Methodology Application in Hb Sendagi Analysis Finding
Standard Electrophoresis Initial Screening No separation from Hemoglobin A. researchgate.netresearchgate.net
Isoelectric Focusing Characterization No separation from Hemoglobin A. researchgate.net
Heat/Isopropanol Stability Test Stability Assessment Positive result, indicating an unstable hemoglobin. researchgate.netresearchgate.net
Reverse-Phase HPLC Globin Chain Separation Abnormal β-chain elutes ahead of the normal β-chain. researchgate.netresearchgate.net
Capillary Electrophoresis (CE) Variant Identification Enables identification of the variant. researchgate.net

| DNA Sequencing | Genetic Confirmation | Identifies the specific HBB gene mutation (c.127T>G). uio.no |

Integration with Multi-Omics Approaches for Comprehensive Understanding

To date, research on this compound has largely focused on its structural and functional properties. A significant future direction is the integration of multi-omics approaches to build a holistic view of its pathophysiology. While specific multi-omics studies on Hb Sendagi are not yet prevalent, the framework for such research in hemoglobinopathies is established. tandfonline.com

Genomics: Beyond identifying the primary HBB gene mutation, genomic analysis can uncover genetic modifiers in other genes that may influence the clinical severity of the resulting hemolytic anemia.

Transcriptomics: Analyzing the gene expression profiles of red blood cell precursors could reveal compensatory mechanisms or stress responses initiated by the presence of unstable hemoglobin.

-Proteomics: A comprehensive proteomic analysis of red blood cells from affected individuals could identify changes in protein networks related to oxidative stress, membrane integrity, and protein quality control, providing a deeper understanding of the cellular consequences of hemoglobin precipitation.

Metabolomics: Studying the metabolic profile could uncover shifts in red blood cell metabolism, such as alterations in glycolysis or pentose (B10789219) phosphate (B84403) pathway activity, as the cell copes with increased oxidative load and energy demands for protein turnover.

Integrating these datasets would provide an unprecedented, systems-level understanding of how a single amino acid substitution propagates through multiple biological layers to produce a clinical phenotype.

Advanced Computational Modeling for Predictive Molecular Behavior

Advanced computational modeling represents a powerful frontier for investigating unstable hemoglobins like Sendagi. While specific molecular dynamics simulations for Hb Sendagi are not widely published, such in silico studies have been performed on similar variants. For example, three-dimensional modeling of Hb Oslo [β42(CD1)Phe→Ile] was used to predict how the substitution creates weaker interactions with the heme and distal histidine, leading to instability and reduced oxygen affinity. researchgate.netuio.no

Contribution to Fundamental Understanding of Hemoglobin Allostery and Stability

Unstable hemoglobin variants are crucial research models for understanding the fundamental principles of protein structure and function. This compound serves as an important example for studying how protein stability is maintained and how disruptions lead to disease. researchgate.net The substitution at β42(CD1) directly impacts a key heme contact, providing a clear model to study the intricate relationship between the globin chain and the prosthetic heme group that is essential for oxygen binding. researchgate.net

By comparing the effects of different amino acid substitutions at the exact same position (Val in Sendagi, Ser in Hammersmith, Leu in Louisville), researchers can precisely probe the roles of steric hindrance, hydrophobicity, and side-chain flexibility in maintaining the integrity of the heme pocket. researchgate.netuio.no These studies contribute to the fundamental understanding of hemoglobin allostery—the process by which binding of a ligand at one site affects binding at other sites. The decreased oxygen affinity in Hb Sendagi, despite a normal 2,3-DPG response, helps to decouple different aspects of allosteric regulation. researchgate.netresearchgate.net Thus, the continued study of Hb Sendagi provides insights far beyond its own pathology, contributing to the core principles of protein science and the molecular basis of genetic disease.

Q & A

Q. How can researchers establish baseline structural characteristics of hemoglobin Sendagi?

Methodological Answer: Utilize high-resolution techniques such as X-ray crystallography or cryo-electron microscopy to resolve its tertiary and quaternary structures. Pair this with mass spectrometry to confirm amino acid sequences and post-translational modifications. Validate findings against known hemoglobin variants (e.g., HbS, HbC) to identify unique features . For reproducibility, ensure sample purity via HPLC or electrophoresis and document protocols for peer validation .

Q. What experimental designs are optimal for identifying this compound in heterogeneous blood samples?

Methodological Answer: Deploy a combination of targeted PCR (for mutation-specific primers) and capillary electrophoresis to detect Sendagi in mixed populations. Use allele-specific probes in qPCR for quantification. Cross-validate results with Sanger sequencing and align data with population-specific genetic databases to minimize false positives . Include negative controls and replicate experiments to address technical variability .

Q. How should researchers address discrepancies in this compound’s oxygen-binding affinity reported across studies?

Methodological Answer: Standardize experimental conditions (pH, temperature, and cofactor concentrations) using buffer systems validated for hemoglobin studies. Employ oxygen dissociation curve analysis via tonometry and compare results with established variants (e.g., HbF, HbA). Use statistical models (e.g., mixed-effects regression) to account for inter-study variability and publish raw datasets for meta-analysis .

Advanced Research Questions

Q. What strategies resolve conflicting data on this compound’s association with clinical phenotypes?

Methodological Answer: Conduct longitudinal cohort studies with matched controls, stratifying participants by Sendagi genotype, age, and comorbidities. Use multivariate regression to isolate Sendagi-specific effects from confounding variables (e.g., α-thalassemia co-inheritance). Integrate proteomic and transcriptomic data to identify modifier genes or pathways influencing phenotype severity . Share protocols via platforms like ClinicalTrials.gov to harmonize methodologies .

Q. How can in silico modeling improve understanding of this compound’s functional aberrations?

Methodological Answer: Apply molecular dynamics simulations to predict conformational changes under physiological conditions (e.g., hypoxia). Compare free-energy landscapes of Sendagi with wild-type hemoglobin using software like GROMACS. Validate predictions with mutagenesis studies and functional assays (e.g., CO rebinding kinetics). Publish force field parameters and simulation workflows for community scrutiny .

Q. What integrative approaches validate this compound’s role in oxidative stress pathways?

Methodological Answer: Combine redox-sensitive fluorescent probes (e.g., DCFDA) with Sendagi-expressing erythrocytes to measure reactive oxygen species (ROS) generation. Correlate findings with glutathione peroxidase activity assays and transcript levels of antioxidant genes (e.g., SOD1). Use CRISPR-Cas9-edited cell lines to establish causality and mitigate off-target effects .

Data Analysis & Interpretation

Q. How should researchers statistically analyze low-frequency this compound variants in population studies?

Methodological Answer: Apply Fisher’s exact test or Bayesian inference to assess allele frequency differences between cohorts. For rare variants, use collapsing methods (e.g., SKAT-O) to aggregate Sendagi with functionally similar mutations. Adjust for population structure via principal component analysis and report effect sizes with 95% confidence intervals .

Q. What frameworks reconcile conflicting functional data in this compound studies?

Methodological Answer: Adopt the PRISMA guidelines for systematic reviews to synthesize in vitro and clinical data. Use heatmaps or radar plots to visualize discordant results across experimental conditions. Propose a consensus scoring system weighted by methodological rigor (e.g., sample size, blinding protocols) .

Ethical & Reproducibility Considerations

Q. How can researchers ensure ethical rigor in this compound studies involving human participants?

Methodological Answer: Design IRB-approved protocols with explicit inclusion/exclusion criteria and informed consent processes. Anonymize genetic data and store it in controlled-access repositories (e.g., dbGaP). Publish negative results and limitations transparently to avoid publication bias .

Q. What steps enhance reproducibility of this compound research across laboratories?

Methodological Answer: Share cell lines, plasmids, and antibodies via repositories like ATCC or Addgene. Use detailed Materials and Methods sections, following the STAR Guidelines. Participate in inter-laboratory ring trials to validate key assays (e.g., oxygen affinity measurements) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.